3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A pyrido[1,2-a]pyrimidin-4-one core, which provides a rigid aromatic scaffold conducive to intermolecular interactions .
- A (Z)-configured thiazolidin-5-ylidene substituent at position 3, incorporating a 1,1-dioxidotetrahydrothiophen-3-yl group. This sulfone moiety enhances electron-withdrawing properties and may influence metabolic stability .
- A 9-methyl group on the pyrido-pyrimidinone core, which could sterically modulate binding interactions .
The compound’s synthesis likely involves multi-step heterocyclic condensation, as inferred from analogous routes for pyrido-pyrimidinone derivatives .
Properties
Molecular Formula |
C23H28N4O4S3 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H28N4O4S3/c1-4-9-25(10-5-2)20-17(21(28)26-11-6-7-15(3)19(26)24-20)13-18-22(29)27(23(32)33-18)16-8-12-34(30,31)14-16/h6-7,11,13,16H,4-5,8-10,12,14H2,1-3H3/b18-13- |
InChI Key |
LKSHAEMPVVAXLP-AQTBWJFISA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4 |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to produce large quantities of the compound for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may serve as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological targets.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application being studied .
Comparison with Similar Compounds
Key Observations:
- Amino Group Modifications: Replacing dipropylamino with ethylamino () or piperazinyl () groups alters solubility and hydrogen-bonding capacity. Piperazinyl derivatives may exhibit enhanced blood-brain barrier penetration.
- Thiazolidinone Substituents: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a sulfone, which is absent in analogs with phenylethyl () or isopropyl () substituents. Sulfones typically improve metabolic stability but may reduce cell permeability compared to hydrophobic groups .
- Stereoelectronic Effects: The (Z)-configuration of the thiazolidinone methylidene group is conserved across analogs, suggesting critical geometric constraints for activity .
Spectroscopic Characterization:
- NMR Analysis: In analogs, chemical shifts in the pyrido-pyrimidinone core (δ 7.5–9.0 ppm for aromatic protons) remain consistent, while shifts in thiazolidinone regions (δ 3.0–5.0 ppm) vary with substituents . For example, the sulfone group in the target compound may deshield adjacent protons compared to non-oxidized thiophene analogs .
- Mass Spectrometry : High-resolution MS (HRMS) data for analogs (e.g., [M+H]+ ions) confirm molecular formulas, as seen in .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazolidinone Core Formation : Cyclization of 1,1-dioxidotetrahydrothiophen-3-yl derivatives with thiourea or thioamide precursors under acidic conditions .
Pyrido-Pyrimidinone Coupling : A Z-selective Knoevenagel condensation links the thiazolidinone methylidene group to the pyrido[1,2-a]pyrimidin-4-one scaffold .
Functionalization : Dipropylamino and methyl groups are introduced via nucleophilic substitution or reductive amination.
- Validation : Purity is confirmed via HPLC-MS (≥95% purity threshold) and ¹H/¹³C NMR to verify substituent integration and stereochemistry .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and thioxo (C=S, ~120 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₈N₆O₃S₃: 561.12 g/mol) .
- IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In Vitro Assays : Prioritize kinase inhibition (e.g., EGFR, VEGFR) due to the thiazolidinone core’s known role in ATP-binding pocket interactions .
- Antimicrobial Screening : Use standardized MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, given structural analogs’ activity .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield of the Z-isomer?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates during Knoevenagel condensation, favoring Z-configuration via steric hindrance .
- Catalysis : Additives like piperidine (0.1 eq) enhance condensation efficiency .
- Temperature Control : Maintain 60–80°C to prevent thermal degradation of the thioxo group .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress .
Q. What computational strategies predict this compound’s 3D conformation and target binding?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., GROMACS) to assess stability of the Z-configuration .
- Docking Studies : Use AutoDock Vina to model interactions with kinases (PDB: 1M17 for EGFR). Focus on hydrogen bonds between the pyrimidin-4-one ring and kinase backbone .
- QSAR Modeling : Corate substituent effects (e.g., dipropylamino hydrophobicity) with bioactivity data from analogs .
Q. How can contradictory bioactivity data between analogs be resolved?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent variations (e.g., dipropylamino vs. diethylamino) across analogs to identify critical pharmacophores .
- Assay Reproducibility : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and standardized cell lines .
- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends in IC₅₀ variability .
Q. What strategies mitigate solubility challenges during in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the pyrimidin-4-one ring for enhanced aqueous solubility .
- Formulation : Use surfactants (e.g., Cremophor EL) or cyclodextrin complexes in preclinical models .
- Salt Formation : React with HCl or sodium bicarbonate to improve crystallinity and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
